1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose

GC-MS metabolomics monosaccharide composition analysis retention index library

Problem: In-situ BSTFA/MSTFA derivatization of glucose introduces batch variability and oxime isomer artifacts that undermine retention-index-based GC-MS identification. Solution: Pre-formed 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose (CAS 19126-99-9) provides a defined single-chemical entity with stable α/β anomer ratio. • Authentic RI calibrant (1959 on 5%-phenyl columns) for metabolomics libraries. • Resolves α- and β-anomers as separate quantifiable peaks-enabling anomer-specific enzyme kinetics. • Fully protected building block for stepwise deprotection glycochemistry. ≥98% purity ensures reproducible glycosylation yields and system suitability verification.

Molecular Formula C21H52O6Si5
Molecular Weight 541.1 g/mol
CAS No. 19126-99-9
Cat. No. B020171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose
CAS19126-99-9
Synonyms1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose; 
Molecular FormulaC21H52O6Si5
Molecular Weight541.1 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20-,21?/m1/s1
InChIKeyPPFHNIVPOLWPCF-AWGDKMGJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose (CAS 19126-99-9): A Defined Per-TMS D-Glucose Derivative for Analytical Standardization and Carbohydrate Synthesis


1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose (CAS 19126-99-9) is the fully trimethylsilylated derivative of D-glucose in its cyclic pyranose form, bearing five TMS ether groups at positions O-1, O-2, O-3, O-4, and O-6 [1]. With molecular formula C₂₁H₅₂O₆Si₅ and molecular weight 541.06 g/mol, this compound belongs to the class of per-O-trimethylsilyl monosaccharides used as volatile derivatives for gas chromatographic analysis of carbohydrates and as protected synthetic intermediates in glycochemistry . Unlike in situ-generated TMS derivatives prepared with BSTFA or MSTFA, this pre-formed, isolated compound provides a defined, purchasable single-chemical entity suitable as an authentic reference standard for retention-index-based identification and quantitative calibration in GC-MS metabolomics and glycoconjugate composition workflows.

Why Per-TMS Glucose Cannot Be Interchanged with Per-TMS Galactose, Mannose, or In-Situ TMS Derivatives in Analytical and Synthetic Workflows


Although all per-O-trimethylsilyl hexoses share the same molecular formula (C₂₁H₅₂O₆Si₅) and mass, their stereochemical configuration at C-2, C-3, and C-4 produces systematically different gas chromatographic retention indices [1]. Gheorghiu and Oette (1971) demonstrated that the relationship between stereoisomeric structure and retention time for per-TMS pentoses and hexoses follows predictable rules, meaning that per-TMS glucose, per-TMS galactose, and per-TMS mannose are chromatographically distinguishable but not interchangeable as retention-index calibrants [1]. Furthermore, the pre-isolated per-TMS derivative (CAS 19126-99-9) preserves the cyclic pyranose α/β anomeric ratio, a structural feature that is lost when glucose is derivatized in situ with oximation reagents (e.g., methoxyamine hydrochloride) prior to TMS silylation—the resulting TMS-oxime derivative yields syn/anti oxime isomer peaks rather than α/β anomer peaks, fundamentally altering the chromatographic signature. These differences render generic substitution scientifically invalid for any application requiring unambiguous monosaccharide identification, anomer-specific quantification, or retention-index-matched calibration.

Quantitative Differentiation Evidence: 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose vs. Closest Analogs


GC Retention Index: Per-TMS Glucose Elutes 78–91 RI Units Later Than Per-TMS Galactose and Mannose on Non-Polar Columns

On a 5%-phenyl-95%-dimethylpolysiloxane capillary column (DB-5 type), the per-O-trimethylsilyl derivative of D-glucose (5 TMS, no oxime) exhibits a Van Den Dool and Kratz retention index of 1926, whereas per-TMS D-galactose elutes at RI 1848 on the identical column and temperature program [1]. The resulting ΔRI of 78 units provides baseline-resolved separation. In the Golm Metabolome Database (VAR5 method, n-alkanes C10–C36), per-TMS glucose (as the 5TMS derivative without methoximation) registers RI 1959.24 [2], while the analogous per-TMS mannose (1 MEOX; 5 TMS) records RI 1868.46 [3], yielding a difference of 90.78 RI units. On OV-101, per-TMS glucose (RI 1937) separates from per-TMS galactose (RI 1910) by 27 RI units [4]. This consistent, stereochemistry-driven retention difference across multiple stationary phases enables unambiguous chromatographic identification of glucose in mixed monosaccharide hydrolysates without mass spectral confirmation.

GC-MS metabolomics monosaccharide composition analysis retention index library glycoconjugate characterization

Anomeric Resolution: Per-TMS Glucose Preserves α/β Anomer Separation, Unlike TMS-Oxime Derivatives That Collapse to Syn/Anti Oxime Isomers

Per-O-trimethylsilylated D-glucopyranose (CAS 19126-99-9), prepared without oximation, resolves into distinct α- and β-anomer peaks during GC analysis. This was directly observed in a GC-MS total ion chromatogram where O-pentakis-TMS glucose produced two well-resolved peaks (G3 and G4) corresponding to the α- and β-pyranose stereoisomers, confirmed by their characteristic mass fragmentation patterns [1]. In contrast, when glucose is derivatized via the TMS-oxime protocol (methoxyamination followed by silylation), the resulting derivative (glucose 1MEOX 5TMS, RI 1880.5 on VAR5 [2]) produces syn- and anti-oxime isomer peaks rather than α/β anomer peaks, fundamentally altering both the number of chromatographic peaks and their retention positions [3]. The per-TMS approach (without oximation) thus retains the cyclic pyranose structural information—including the anomeric configuration at C-1—while the TMS-oxime approach linearizes the sugar and loses this stereochemical detail. The alditol acetate method produces only a single peak per sugar but destroys all ring-structure information [3].

anomer-specific quantification mutarotation monitoring carbohydrate derivatization strategy GC-MS method development

Stable Isotope Tracer Compatibility: M-15 Ion of Per-TMS Glucose Shows Experimental–Theoretical Agreement Suitable for ¹³C GC/C/IRMS, Whereas Acetate Derivatives Dilute the Isotopic Label

In a direct comparative evaluation of six glucose derivatives for dual-use GC/MS and ¹³C GC/C/IRMS, Jackson et al. (2007) assessed both TMS and acetate derivatives [1]. Neither TMS derivative (per-TMS glucose and methylboronate-TMS glucose) exhibited any signal intensity at the molecular ion; however, the M–15 fragment ion (loss of a methyl group from TMS) showed good agreement between experimental and theoretical isotopic distributions [1]. This agreement means the M–15 ion can, despite low absolute intensity, be used for ¹³C isotope ratio measurement by GC/C/IRMS. Critically, the TMS derivatization approach adds fewer extraneous carbon atoms to glucose than acetate derivatization—TMS introduces 3 carbons per hydroxyl group protected, whereas acetate introduces 2 carbons but also adds an oxygen that participates in additional fragmentation pathways [1]. The study ultimately identified a fluorinated methylboronate-acetate derivative as optimal for isotope work because it added the fewest additional carbon and hydrogen atoms, but confirmed that per-TMS glucose remains a viable derivative for laboratories already operating TMS-based GC-MS metabolomics pipelines that require occasional isotope tracer compatibility [1].

stable isotope tracer GC/C/IRMS glucose metabolism isotope ratio mass spectrometry dual-tracer studies

Elution Order Predictability: α-D-Glucose Per-TMS Is the Latest-Eluting Common Monosaccharide on Non-Polar GC Columns, Providing a Definitive Upper-Bound Retention Marker

In a validated GC-FID separation of six TMS-derivatized monosaccharides on a 3% Rt-101 (low-polarity dimethylpolysiloxane) packed column, the elution order was unambiguously: ribose anomers < L-arabinose < D-xylose < D-fructose < D-galactose < α-D-glucose [1]. α-D-Glucose per-TMS consistently elutes last, providing a definitive upper-bound retention marker. This elution order is stable across column types: on DB-5 capillary columns, the same sequence is observed with per-TMS glucose (RI 1926) eluting after per-TMS galactose (RI 1848) [2]; on the 5%-phenyl phase used in metabolomics libraries, per-TMS glucose at RI 1959.24 is the highest-retention common hexose among glucose, mannose (RI 1868.46), galactose (RI 1902.42 as oxime-TMS), and fructose (RI 1854.27 as oxime-TMS) [3][4]. This predictable terminal elution position makes per-TMS glucose (CAS 19126-99-9) uniquely valuable as a system-suitability marker: its absence or shift in retention immediately flags column degradation, carrier gas flow variation, or incomplete derivatization in a batch run.

GC method development monosaccharide profiling retention time benchmarking quality control food and biopharma carbohydrate analysis

Physicochemical Identity Verification: Boiling Point and Molecular Weight Distinguish Pre-Formed Per-TMS Glucose from Underivatized Glucose and Partially Protected Analogs for Procurement QC

The pre-formed per-TMS glucose (CAS 19126-99-9) possesses distinct physicochemical properties that enable unambiguous identity verification upon receipt, differentiating it from underivatized D-glucose and from partially protected glucose derivatives. The predicted boiling point is 432.1 ± 45.0 °C at 760 mmHg, dramatically lower than underivatized D-glucose which thermally decomposes (mp 146–150 °C, no defined bp) and is thus unsuitable for GC analysis without derivatization . The molecular weight of 541.06 g/mol (C₂₁H₅₂O₆Si₅) is nearly exactly three times that of D-glucose (180.16 g/mol), providing a clear mass-spectrometric identifier [1]. Commercial availability is confirmed at ≥98% purity with defined storage conditions (sealed, dry, 2–8 °C) , and the compound is supplied as a colorless oil or powder by specialty chemical vendors including Toronto Research Chemicals (cat. P274126), with pricing at approximately €116/100 mg and €946/5 g from authorized distributors . In contrast, partially TMS-protected glucose analogs (e.g., 1,2,3,4-tetra-O-TMS-glucose with a free 6-OH, or 2,3,4,6-tetra-O-TMS-glucose with a free anomeric OH) have different molecular weights, different boiling points, and different reactivity profiles, making them unsuitable as direct substitutes for the per-TMS derivative in applications requiring full hydroxyl protection.

procurement specification identity verification boiling point molecular weight confirmation purity analysis

Procurement-Justified Application Scenarios for 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose (CAS 19126-99-9)


Authentic Reference Standard for GC-MS Monosaccharide Retention-Index Library Construction

Metabolomics core facilities and glycobiology laboratories constructing in-house GC-MS retention-index libraries require an authentic per-TMS glucose standard to anchor the upper end of the monosaccharide elution window. As demonstrated by the consistent RI of 1959.24 on 5%-phenyl columns [1] and the definitive last-eluting position among common hexoses [2], pre-formed per-TMS glucose (CAS 19126-99-9) provides a stable, purchasable calibrant that eliminates the batch-to-batch variability inherent in in-situ BSTFA derivatization. The 78–91 RI unit separation from its epimers galactose and mannose [3] ensures that the correct compound is identified and that retention-index-based identification algorithms (e.g., decision-tree-supported substructure prediction [4]) are trained on accurate reference data.

Anomer-Specific Quantification in Enzymatic Glycosidase Activity Assays

Biochemists studying glycosidase mechanism and specificity require the ability to distinguish α-D-glucose from β-D-glucose reaction products. The per-TMS derivatization approach, which resolves α- and β-anomers as separate, quantifiable GC peaks [1], is uniquely suited to this need. Purchasing pre-formed per-TMS glucose (CAS 19126-99-9) as a quantitative calibration standard allows construction of separate α-anomer and β-anomer calibration curves, enabling precise determination of anomeric product ratios from enzymatic reactions—information that is chemically inaccessible when using TMS-oxime or alditol acetate derivatization methods [5].

Protected Glucose Synthon for Regioselective Carbohydrate Synthesis

In synthetic carbohydrate chemistry, per-TMS glucose serves as a fully protected glucopyranose building block in which all five hydroxyl groups are temporarily blocked. The TMS protecting groups can be selectively removed under mild acidic or fluoride-ion conditions, enabling stepwise deprotection strategies for the synthesis of complex glycoconjugates and glycosyl donors [1]. Procurement of the pre-formed, high-purity compound (≥98%, CAS 19126-99-9) avoids the need for in-house per-silylation of glucose using hazardous reagents (e.g., hexamethyldisilazane, chlorotrimethylsilane) and ensures consistent protecting-group stoichiometry, which is critical for reproducible glycosylation yields in multi-step synthetic routes.

System Suitability Test Marker for QC in Biopharmaceutical Glycan Analysis

Biopharmaceutical QC laboratories performing monosaccharide composition analysis of therapeutic glycoproteins (per ICH Q6B guidelines) require system suitability standards to verify column performance, derivatization efficiency, and retention time reproducibility before analyzing batch samples. Per-TMS glucose, as the latest-eluting common monosaccharide on non-polar GC columns [2], serves as an ideal system-suitability marker: its retention time provides a definitive upper boundary of the chromatographic run, and any deviation from the expected RI (1926 on DB-5 [3]) immediately flags instrument malfunction. Purchasing the pre-formed compound rather than preparing it in situ eliminates derivatization completeness as a confounding variable in troubleshooting.

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